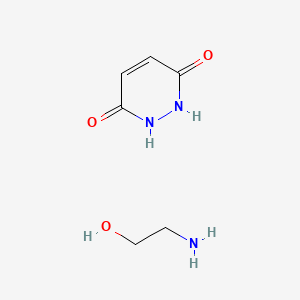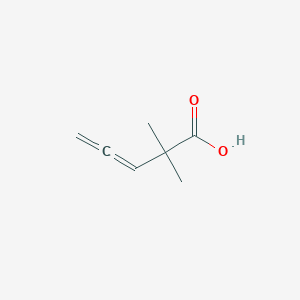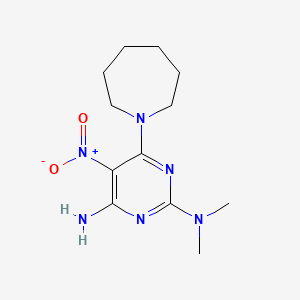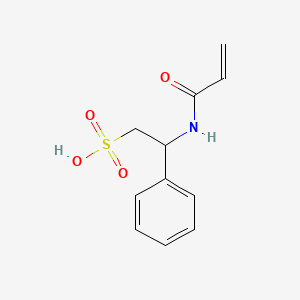
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile typically involves multi-step organic reactions. One common method involves the use of a multicomponent Knoevenagel–Michael reaction, which is efficient for constructing complex scaffolds . This reaction can be catalyzed by sodium fluoride under microwave irradiation conditions, leading to high yields within a short reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts, such as sodium fluoride, is preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug discovery.
Biology: It may be used in biological assays to study its effects on various biological pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: A phenylalanine derivative with similar structural features.
2-Amino-4H-benzo[h]chromene-3-carbonitrile: Another compound with a similar scaffold and applications in medicinal chemistry.
Uniqueness
What sets 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
500102-33-0 |
|---|---|
Fórmula molecular |
C21H18FN5 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
5-amino-3-(3-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile |
InChI |
InChI=1S/C21H18FN5/c1-27-14-5-6-17(27)18-15(8-14)16(9-23)20(26)21(10-24,11-25)19(18)12-3-2-4-13(22)7-12/h2-4,7-8,14,17-19H,5-6,26H2,1H3 |
Clave InChI |
HSQSGIPRWNRTCY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)





![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)





![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
